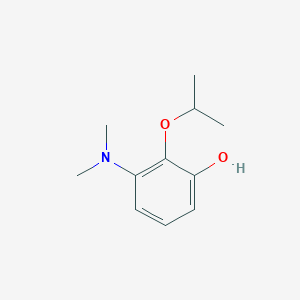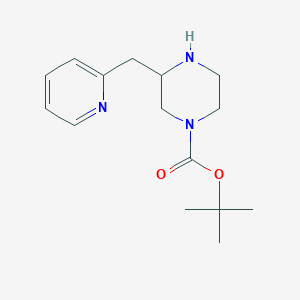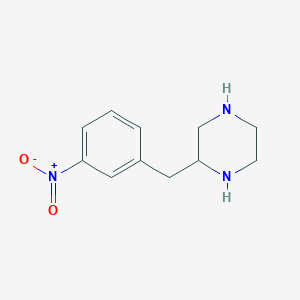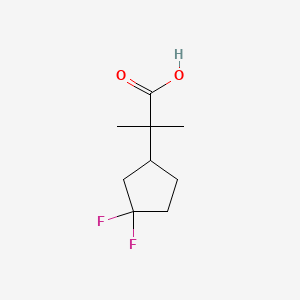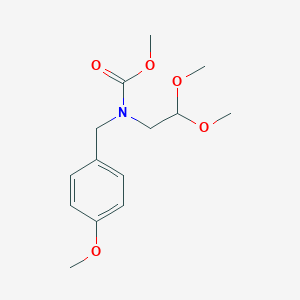
3-Hydroxy-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinamide, characterized by the presence of a hydroxyl group at the third position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethylisonicotinamide typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid or its derivatives.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom. This can be done using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and methanol, and the reactions are typically carried out under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-dimethylisonicotinamide.
Reduction: Formation of N,N-dimethyl-3-aminomethylisonicotinamide.
Substitution: Formation of various substituted isonicotinamide derivatives.
Scientific Research Applications
3-Hydroxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The hydroxyl group and the dimethylated nitrogen atom play crucial roles in its binding to enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Lacks the hydroxyl and dimethyl groups.
3-Hydroxyisonicotinamide: Lacks the dimethyl groups.
N,N-Dimethylisonicotinamide: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-N,N-dimethylisonicotinamide is unique due to the presence of both the hydroxyl group and the dimethylated nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-9-5-7(6)11/h3-5,11H,1-2H3 |
InChI Key |
NZWCJVFKHWPCBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



